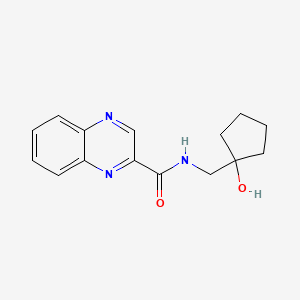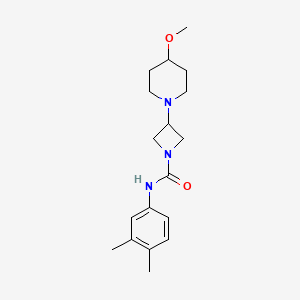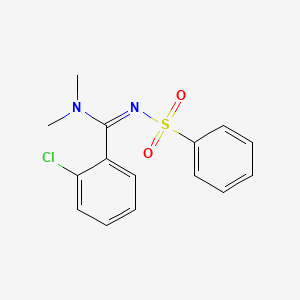
3-(4-Fluorobenzyl)-3'-(4-methylphenyl)-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-3'-(4-methylphenyl)-5,5'-bi-1,2,4-oxadiazole, commonly known as FMBX, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. FMBX is a derivative of 1,2,4-oxadiazole, which is a class of compounds with diverse biological activities.
Mechanism Of Action
The mechanism of action of FMBX is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. FMBX has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
FMBX has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. FMBX has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi. Additionally, FMBX has been shown to possess antiviral activity against several viruses, including HIV-1 and influenza A virus.
Advantages And Limitations For Lab Experiments
FMBX has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. FMBX is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, FMBX has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, FMBX has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on FMBX. One potential direction is to investigate its potential use as a fluorescent probe for imaging applications. Another potential direction is to investigate its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the mechanism of action of FMBX and its potential applications in other biological processes.
Synthesis Methods
FMBX can be synthesized by the reaction of 4-fluorobenzyl bromide and 4-methylphenyl hydrazine with ethyl oxalyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield FMBX. The purity of FMBX can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
FMBX has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. FMBX has also been investigated for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-11-2-6-13(7-3-11)16-21-18(25-23-16)17-20-15(22-24-17)10-12-4-8-14(19)9-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXFHRVPKYLKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-3'-(4-methylphenyl)-5,5'-bi-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2694271.png)
![3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2694277.png)


![(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2694281.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2694284.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)

